molecular formula C14H10N2O2 B4821054 N-(12-OXAZOL-3-YL)NAPHTHALENE-1-CARBOXAMIDE

N-(12-OXAZOL-3-YL)NAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B4821054
M. Wt: 238.24 g/mol
InChI Key: KMOIBLDLWSDEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(12-OXAZOL-3-YL)NAPHTHALENE-1-CARBOXAMIDE is a compound that features an oxazole ring attached to a naphthalene carboxamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(12-OXAZOL-3-YL)NAPHTHALENE-1-CARBOXAMIDE typically involves the formation of the oxazole ring followed by its attachment to the naphthalene carboxamide moiety. One common method for synthesizing oxazole derivatives is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes . The reaction conditions often include the use of polar solvents and specific catalysts to achieve high yields and regioselectivity.

Industrial Production Methods

Industrial production of oxazole derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(12-OXAZOL-3-YL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxazole derivatives .

Scientific Research Applications

N-(12-OXAZOL-3-YL)NAPHTHALENE-1-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(12-OXAZOL-3-YL)NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

N-(12-OXAZOL-3-YL)NAPHTHALENE-1-CARBOXAMIDE can be compared with other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share the oxazole ring structure but differ in their specific functional groups and biological activities. This compound is unique due to its naphthalene carboxamide moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(15-13-8-9-18-16-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOIBLDLWSDEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(12-OXAZOL-3-YL)NAPHTHALENE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(12-OXAZOL-3-YL)NAPHTHALENE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(12-OXAZOL-3-YL)NAPHTHALENE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(12-OXAZOL-3-YL)NAPHTHALENE-1-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(12-OXAZOL-3-YL)NAPHTHALENE-1-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(12-OXAZOL-3-YL)NAPHTHALENE-1-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.